molecular formula C16H11ClO5S B2713575 3-(4-CHLOROBENZENESULFONYL)-6-METHOXY-2H-CHROMEN-2-ONE CAS No. 866013-23-2

3-(4-CHLOROBENZENESULFONYL)-6-METHOXY-2H-CHROMEN-2-ONE

Cat. No.: B2713575
CAS No.: 866013-23-2
M. Wt: 350.77
InChI Key: ROVHNQVEIOFDIH-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-6-METHOXY-2H-CHROMEN-2-ONE is a chemical compound with the molecular formula C16H11ClO4S. It is a derivative of chromen-2-one, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-6-METHOXY-2H-CHROMEN-2-ONE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 6-methoxychromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-6-METHOXY-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-6-METHOXY-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-6-METHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-6-methoxychromen-2-one: Similar structure but lacks the sulfonyl group.

    4-Chlorophenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures

Uniqueness

3-(4-CHLOROBENZENESULFONYL)-6-METHOXY-2H-CHROMEN-2-ONE is unique due to the presence of both the sulfonyl and methoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO5S/c1-21-12-4-7-14-10(8-12)9-15(16(18)22-14)23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVHNQVEIOFDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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